molecular formula C14H24N2O3 B1443621 Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1251021-18-7

Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1443621
CAS No.: 1251021-18-7
M. Wt: 268.35 g/mol
InChI Key: RVORUJPDSDOBTI-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1251021-18-7) is a high-value spirocyclic chemical building block designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a unique spirocyclic architecture that incorporates a keto group and a Boc-protected diaza moiety, making it a versatile precursor for constructing complex molecules. Its molecular formula is C₁₄H₂₄N₂O₃ and it has a molecular weight of 268.35 g/mol . The primary research application of this compound is as a key synthetic intermediate in the discovery of novel therapeutic agents. Its spirocyclic scaffold is of significant interest in the design of Proteolysis-Targeting Chimeras (PROTACs), a groundbreaking modality in drug discovery that facilitates the targeted degradation of disease-causing proteins . The rigidity and three-dimensional structure of the diazaspiro[5.5]undecane system can be leveraged to create linkers with optimal conformational properties, which are critical for the efficacy and permeability of bifunctional degrader molecules . Furthermore, derivatives of the 3,9-diazaspiro[5.5]undecane core have been investigated in patent literature for the treatment and prophylaxis of hyperproliferative and neurodegenerative diseases, highlighting its potential in oncology and central nervous system (CNS) drug development . This product is supplied with a typical purity of ≥97% and should be stored sealed in a dry, room temperature environment . This product is strictly for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-6-14(7-9-16)5-4-11(17)15-10-14/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVORUJPDSDOBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)NC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1.1 Hydrogenation of Tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

  • The primary synthetic route involves the catalytic hydrogenation of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate.
  • The reaction is conducted in tetrahydrofuran (THF) solvent at 40°C under an argon atmosphere.
  • Hydrogen gas pressure is maintained at approximately 45 psi.
  • A wet palladium on carbon (Pd/C) catalyst is used to facilitate the hydrogenation.
  • The reaction time is around 40 hours to ensure complete conversion to the target compound.

This method effectively removes the benzyl protecting group and introduces the oxo functionality at the 3-position of the diazaspiro[5.5]undecane framework.

Oxidation and Functional Group Transformations

  • Oxidation steps are critical for installing the 3-oxo group.
  • Common oxidizing agents include pyridinium dichromate (PDC), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
  • Oxidation is typically performed in solvents such as dichloromethane (DCM) or acetone under controlled temperature to avoid over-oxidation or degradation.
  • The oxidation converts secondary amines or alcohol intermediates into the ketone functionality at position 3.

Purification Techniques

  • After synthesis, purification is achieved by column chromatography using silica gel.
  • Eluent systems often involve mixtures of chloroform and methanol, or petroleum ether and acetone in ratios such as 19:1 (v/v).
  • For hydrochloride salts or crystalline derivatives, recrystallization from solvents like dichloromethane or ethanol is employed to achieve purity greater than 95%.

Structural Confirmation

  • The spirocyclic core and substitution pattern are confirmed by spectroscopic methods:
    • Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, to verify chemical shifts corresponding to the tert-butyl ester and oxo group.
    • X-ray crystallography, refined using software such as SHELX, confirms the three-dimensional spirocyclic structure and stereochemistry.
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used to assess purity and molecular weight.

Summary Table of Preparation Parameters

Step Reaction Type Reagents / Conditions Solvent Temperature Time Notes
1 Catalytic Hydrogenation Pd/C, H2 (45 psi), argon atmosphere THF 40°C 40 hours Removes benzyl protecting group
2 Oxidation Pyridinium dichromate (PDC), KMnO4, or CrO3 DCM or acetone Ambient to 40°C 2-6 hours Converts amine/alcohol to ketone
3 Purification Silica gel chromatography Chloroform/methanol or petroleum ether/acetone Room temp Variable Achieves >95% purity
4 Structural Confirmation NMR, X-ray crystallography, HPLC-MS N/A N/A N/A Verifies structure and purity

Additional Notes on Industrial Scale-Up

  • Industrial production would scale the laboratory hydrogenation process, optimizing parameters such as catalyst loading, pressure, and temperature to maximize yield and minimize reaction time.
  • Continuous flow hydrogenation reactors may be employed for better control and safety.
  • Oxidation steps require careful control to prevent over-oxidation and to ensure consistent product quality.
  • Purification at scale may involve crystallization techniques in addition to chromatography for cost-effectiveness.

Research Findings Related to Preparation

  • The hydrogenation method using wet Pd/C under mild conditions is preferred for its selectivity and ability to retain the spirocyclic framework intact.
  • Oxidation with PDC is a common choice due to its mildness and compatibility with sensitive functional groups.
  • The tert-butyl ester group is stable under the hydrogenation and oxidation conditions, facilitating downstream functionalization if needed.
  • Alternative synthetic routes involving nucleophilic aromatic substitution or spirocyclization have been reported for related spirocyclic scaffolds but are less documented specifically for this compound.

This detailed synthesis overview provides a comprehensive understanding of the preparation methods for tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, grounded in diverse and authoritative chemical literature and patent information.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: It can also be reduced using reducing agents, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate has been investigated for its potential pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that compounds with spirocyclic structures can exhibit cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Drug Development

The compound serves as a building block in the synthesis of novel pharmaceuticals:

  • Protein Degraders : It is utilized in developing protein degraders that target specific proteins for degradation, a promising approach in targeted cancer therapy.

Biochemical Research

In biochemical studies, this compound can be employed to:

  • Investigate Enzyme Mechanisms : Its unique structure allows researchers to study interactions with enzymes and receptors.

Materials Science

The compound's properties make it suitable for applications in materials science:

  • Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific mechanical and thermal properties.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BNeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions, indicating potential for neurodegenerative disease treatment.
Study CProtein DegradationDeveloped a novel protein degrader using this compound that effectively targeted and degraded a specific oncogenic protein in vitro.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
Target Compound 1251021-18-7 C₁₄H₂₄N₂O₃ 268.35 2,9-diaza, 3-oxo Moderate lipophilicity; respiratory hazard
1-oxo Isomer 1198284-94-4 C₁₄H₂₄N₂O₃ 268.35 1-oxo, 2,9-diaza Reduced acidic stability
3-aza, 9-oxo Variant 873924-08-4 C₁₃H₂₁NO₃ 255.32 3-aza, 9-oxo Lower basicity; altered solubility
5-Trifluoromethyl Derivative 1341192-03-7 C₁₅H₂₃F₃N₂O₃ 336.35 5-CF₃, 2,9-diaza Enhanced metabolic stability
4-Benzyl-1-oxa Derivative 1352925-95-1 C₂₀H₂₈N₂O₄ 364.45 4-benzyl, 1-oxa, 4,9-diaza Improved receptor binding
5-Hydroxy Derivative 1367935-91-8 C₁₄H₂₆N₂O₃ 270.37 5-OH, 2,9-diaza Higher aqueous solubility

Biological Activity

Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1251021-18-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Overview

The molecular formula of this compound is C14H24N2O3C_{14}H_{24}N_{2}O_{3}, with a molecular weight of approximately 268.36 g/mol. The compound features a spirocyclic structure that is notable for its potential interactions with biological targets.

Research indicates that compounds similar to tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane derivatives can modulate various biological pathways, particularly those involving neurotransmitter receptors. For instance, studies have shown that diazaspiro compounds can act as positive allosteric modulators of GABA_A receptors, influencing neuroinflammatory responses and T cell activity .

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
  • Cytotoxicity : In vitro assays have demonstrated that tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane can induce cytotoxic effects in specific cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to GABAergic signaling pathways which are crucial in managing anxiety and seizure disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
NeuropharmacologyModulates GABA_A receptor activity

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Pendergrass et al. focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria using diazaspiro compounds. High concentrations of similar compounds resulted in significant reductions in virulence factor secretion, indicating potential therapeutic applications against bacterial infections .
  • Neuropharmacological Investigation : Research exploring the effects of diazaspiro compounds on GABA_A receptors showed that they could enhance receptor activity and subsequently reduce inflammatory responses in murine models of asthma, highlighting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including spirocyclization and oxidation. For example, oxidation of intermediates using pyridinium dichromate (PDC) in dichloromethane is a key step, as demonstrated in the synthesis of analogous spirocyclic compounds . Alternative routes may employ nucleophilic aromatic substitution (SNAr) reactions with fluorophenyl derivatives, as seen in the preparation of METTL3 inhibitors .

Q. How is the spirocyclic core structure confirmed during synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of X-ray crystallography and spectroscopic analysis. The SHELX software suite is widely used for refining crystal structures, particularly for resolving spirocyclic conformations . Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substituent placement, with characteristic signals such as δ 161.0 ppm (d, J=249.7J = 249.7 Hz) for fluorine-containing groups .

Q. What purification techniques are effective for isolating spirocyclic intermediates?

  • Methodological Answer : Column chromatography using silica gel with chloroform or petroleum ether/acetone mixtures (e.g., 19:1 v/v) is commonly employed . For hydrochloride salts, recrystallization from dichloromethane or ethanol is recommended to achieve high purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of spirocyclic intermediates?

  • Methodological Answer : Catalytic systems play a critical role. For example, Pd2_2(dba)3_3 with phosphine ligands (e.g., PA-(4-(CF3_3)C6_6H4_4)) enables efficient aza-Heck cyclizations at elevated temperatures (130°C), achieving ~69% yield . Solvent selection (e.g., THF for polar intermediates) and stoichiometric control of reagents like Et3_3N are also key .

Q. What computational methods are used to predict the reactivity of tert-butyl-protected diazaspiro compounds?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model steric and electronic effects of the tert-butyl group on spirocyclic ring strain. Molecular docking studies are applied to assess interactions with biological targets, such as METTL3, by analyzing fluorophenyl substituent positioning .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

  • Methodological Answer : Fluorine incorporation at specific positions (e.g., 3-fluoro-phenyl) enhances binding affinity to enzymes like METTL3 by modulating electronic properties and steric interactions. Comparative studies show that 2,2-difluoro derivatives exhibit distinct metabolic stability compared to non-fluorinated analogs .

Q. How are contradictory spectral data resolved during structural characterization?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data require cross-validation. For example, 19^{19}F NMR can clarify fluorine environments in fluorinated derivatives , while High-Resolution Mass Spectrometry (HRMS) resolves ambiguities in molecular ion peaks (e.g., m/z 306.3057 for C13_{13}H20_{20}N2_2O4_4F2_2) . X-ray crystallography remains the gold standard for unambiguous confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

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